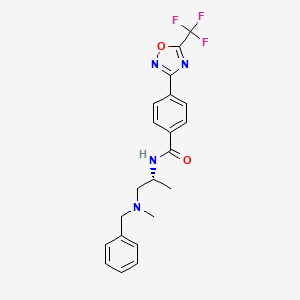

NT160

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C21H21F3N4O2 |

|---|---|

Peso molecular |

418.4 g/mol |

Nombre IUPAC |

N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide |

InChI |

InChI=1S/C21H21F3N4O2/c1-14(12-28(2)13-15-6-4-3-5-7-15)25-19(29)17-10-8-16(9-11-17)18-26-20(30-27-18)21(22,23)24/h3-11,14H,12-13H2,1-2H3,(H,25,29)/t14-/m1/s1 |

Clave InChI |

RESDVUQVZOJNSO-CQSZACIVSA-N |

SMILES isomérico |

C[C@H](CN(C)CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F |

SMILES canónico |

CC(CN(C)CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of NT160, a Class IIa HDAC Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NT160 is a potent and selective small molecule inhibitor of class IIa histone deacetylases (HDACs), a family of enzymes implicated in the pathophysiology of various diseases, including neurological disorders and cancer. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, downstream signaling pathways, and cellular effects. Quantitative data from preclinical studies are summarized, and detailed protocols for key experimental assays are provided. Furthermore, visual diagrams of the core signaling pathway and experimental workflows are presented to facilitate a deeper understanding of this compound's function.

Introduction to this compound and Class IIa HDACs

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to chromatin condensation and transcriptional repression. The 18 mammalian HDACs are categorized into four classes based on their homology to yeast HDACs. Class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9, are distinguished by their tissue-specific expression, particularly in the brain, heart, and skeletal muscle, and their unique regulatory mechanisms.

This compound has emerged as a highly potent and selective inhibitor of class IIa HDACs.[1] Its specificity is attributed to its unique chemical structure, which includes three key pharmacophore motifs: a cap moiety that interacts with the enzyme surface, a linker that occupies a hydrophobic channel, and a zinc-binding group that chelates the zinc ion in the catalytic pocket.[2] This selectivity minimizes off-target effects, making this compound a valuable tool for both research and potential therapeutic applications.

Core Mechanism of Action: Inhibition of Class IIa HDACs and Derepression of MEF2-Mediated Transcription

The primary mechanism of action of this compound involves the inhibition of the enzymatic activity of class IIa HDACs. Unlike other HDAC classes, class IIa HDACs possess a catalytically inefficient active site. Their main function is to act as transcriptional corepressors by recruiting other factors, including class I HDACs, to specific gene promoters.

A key interaction partner of class IIa HDACs is the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors. In the absence of inhibitory signals, class IIa HDACs are localized in the nucleus, where they bind to MEF2 and repress the transcription of MEF2 target genes. These target genes are involved in a wide range of cellular processes, including neuronal survival, differentiation, and synaptic plasticity.

This compound, by inhibiting the deacetylase activity of the HDAC complexes associated with class IIa enzymes, leads to an increase in histone acetylation at the promoter regions of MEF2 target genes. This results in a more open chromatin structure, facilitating the recruitment of transcriptional machinery and leading to the derepression and expression of these genes.

The regulation of class IIa HDAC activity is tightly controlled by their nucleo-cytoplasmic shuttling, a process governed by phosphorylation.

-

Nuclear Import (Repression): In their unphosphorylated state, class IIa HDACs reside in the nucleus, where they bind to MEF2 and repress transcription. This nuclear localization is promoted by phosphatases such as Protein Phosphatase 2A (PP2A).

-

Nuclear Export (Derepression): Upon phosphorylation by various kinases, including Calcium/calmodulin-dependent protein kinase (CaMK), Protein Kinase D (PKD), and Salt-Inducible Kinase (SIK), class IIa HDACs are recognized by 14-3-3 chaperone proteins and exported from the nucleus to the cytoplasm. This translocation relieves the repression of MEF2-dependent gene expression.

This compound's inhibition of class IIa HDACs effectively mimics the outcome of their nuclear export, leading to the activation of MEF2-driven gene expression programs.

Signaling Pathway

The signaling pathway illustrating the mechanism of action of this compound is depicted below.

Caption: this compound inhibits the Class IIa HDAC/MEF2 repressor complex, leading to histone hyperacetylation and transcription of MEF2 target genes.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound against various HDAC isoforms.

| Target | IC50 | Assay Type | Reference |

| Class IIa HDACs | |||

| HDAC4 | 0.08 nM | Biochemical | [1] |

| HDAC5 | 1.2 nM | Biochemical | [1] |

| HDAC7 | 1.0 nM | Biochemical | [1] |

| HDAC9 | 0.9 nM | Biochemical | [1] |

| Overall Class IIa | 46 nM | Cell-based | [1][2] |

| Other HDAC Classes | |||

| Class I, IIb, IV | > 4.0 µM | Cell-based | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot Analysis of Histone Acetylation

This protocol is for assessing the effect of this compound on histone acetylation levels in cultured cells.

1. Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).

2. Histone Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Isolate the nuclear fraction by centrifugation.

-

Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M HCl).

-

Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.

3. Protein Quantification:

-

Determine the protein concentration of the histone extracts using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting:

-

Denature histone samples by boiling in Laemmli buffer.

-

Separate proteins on a 15% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-total H3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

5. Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the intensity of the acetylated histone bands to the total histone loading control.

Caption: A streamlined workflow for assessing histone acetylation changes via Western blot.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on cell viability.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

2. Compound Treatment:

-

Treat cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 72 hours).

3. MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

4. Solubilization:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Mix gently by pipetting.

5. Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the dose-response curve and determine the IC50 value.

Cellular and Physiological Effects

The inhibition of class IIa HDACs by this compound is expected to have a range of cellular and physiological effects, primarily through the derepression of MEF2 target genes.

-

Neuroprotection: In the central nervous system, MEF2 transcription factors regulate genes involved in neuronal survival, synaptic plasticity, and cognitive function. By activating MEF2-dependent transcription, this compound may offer neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Huntington's disease.

-

Anti-Cancer Activity: Dysregulation of class IIa HDACs has been implicated in various cancers. Inhibition of these enzymes can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. Preclinical studies suggest that class IIa HDAC inhibitors can reduce tumor growth and metastasis.[3]

-

Anti-Inflammatory Effects: Class IIa HDACs are involved in regulating inflammatory responses. Their inhibition has been shown to have anti-inflammatory effects in various models.

Conclusion

This compound is a potent and selective inhibitor of class IIa HDACs that functions by preventing the MEF2-mediated repression of target genes. Its mechanism of action, centered on the modulation of the nucleo-cytoplasmic shuttling and inhibitory function of class IIa HDACs, makes it a valuable tool for studying the roles of these enzymes in health and disease. The preclinical data summarized herein highlight the potential of this compound as a therapeutic agent for neurological disorders and cancer. The provided experimental protocols offer a foundation for researchers to further investigate the biological effects of this promising compound. Further studies, particularly those involving global gene expression analysis following this compound treatment, will be crucial for fully elucidating its downstream effects and therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design and radiosynthesis of class-IIa HDAC inhibitor with high molar activity via repositioning the 18F-radiolabel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Contrast PET Imaging with [18F]this compound, a Class-IIa Histone Deacetylase Probe for In Vivo Imaging of Epigenetic Machinery in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Role of NT1 Tau in Alzheimer's Disease Research

An in-depth analysis of the query for "NT160" in the context of central nervous system (CNS) disease research reveals a critical distinction. The available scientific literature and data do not refer to a therapeutic agent or compound designated as "this compound." Instead, the research prominently features NT1 tau , a specific truncated form of the tau protein, which has emerged as a significant and specific biomarker for Alzheimer's disease.

This technical guide will, therefore, focus on the role of NT1 tau in CNS disease research, particularly Alzheimer's disease, providing a comprehensive overview for researchers, scientists, and drug development professionals.

This guide details the significance, mechanism, and clinical utility of NT1 tau as a biomarker for Alzheimer's disease.

Introduction to NT1 Tau

NT1 tau is a specific fragment of the tau protein that is generated by the cleavage of full-length tau. This cleavage event is believed to be an early step in the pathological cascade of Alzheimer's disease. The resulting NT1 tau fragment is detectable in plasma and is being investigated as a highly specific and early indicator of the disease.

NT1 Tau as a Specific Marker for Alzheimer's Disease

Research has demonstrated that plasma NT1 tau levels are specifically elevated in individuals with Alzheimer's disease.[1] Unlike other biomarkers such as neurofilament light (NfL), which are elevated in various neurodegenerative conditions, NT1 tau appears to be more specific to Alzheimer's pathology.[1] This specificity is crucial for differential diagnosis and for the development of targeted therapies.

Quantitative Data Summary

The following table summarizes key quantitative findings from studies on plasma NT1 tau.

| Parameter | Subject Group | Finding | Reference |

| Plasma NT1 tau levels | Alzheimer's Disease (AD) vs. Controls | Significantly elevated in AD patients. | [1] |

| Plasma NT1 tau levels | AD vs. non-AD Dementias | Elevated in AD but not in other forms of dementia. | [1] |

| Predictive Value | Mild Cognitive Impairment (MCI) who progress to AD | Baseline NT1 tau levels are elevated in individuals with MCI who later progress to AD dementia. | [1] |

| Comparison with other tau assays | MCI progressing to AD | NT1 tau was found to be elevated in subjects who progress to AD dementia, unlike tau measured by other assays. | [1] |

| Plasma NfL levels | AD and non-AD Dementias | Elevated in both AD and non-AD dementias, highlighting the specificity of NT1 tau. | [1] |

Experimental Protocols

A key experimental method for the detection of NT1 tau is the in-house developed NT1 assay.

NT1 Immunoassay Protocol (Conceptual Overview)

This protocol is a simplified representation of a sensitive immunoassay designed to specifically detect the N-terminal fragment of tau.

-

Sample Collection and Preparation:

-

Collect whole blood from subjects in EDTA-containing tubes.

-

Centrifuge the blood to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Immunoassay Procedure (ELISA-based):

-

Coat microtiter plates with a capture antibody specific to the N-terminus of the tau protein.

-

Block non-specific binding sites on the plate.

-

Add plasma samples to the wells and incubate to allow NT1 tau to bind to the capture antibody.

-

Wash the wells to remove unbound proteins.

-

Add a detection antibody that recognizes a different epitope on the NT1 tau fragment. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase).

-

Wash the wells again.

-

Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent).

-

Measure the signal intensity, which is proportional to the concentration of NT1 tau in the plasma sample.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of a recombinant NT1 tau fragment.

-

Calculate the concentration of NT1 tau in the plasma samples by interpolating their signal intensity on the standard curve.

-

Signaling Pathway and Experimental Workflow Visualizations

Diagram 1: Proposed Role of NT1 Tau in Alzheimer's Disease Pathogenesis

Caption: Proposed pathway showing the generation of NT1 tau and its role as a biomarker.

Diagram 2: Experimental Workflow for NT1 Tau Biomarker Analysis

Caption: Workflow for the analysis of NT1 tau as a plasma biomarker for Alzheimer's disease.

Conclusion and Future Directions

The discovery and validation of NT1 tau as a specific and early plasma biomarker for Alzheimer's disease represent a significant advancement in the field.[1] It holds the potential to improve diagnostic accuracy, facilitate early intervention, and streamline the development of new therapies by providing a more precise method for patient stratification and monitoring of treatment response. Future research will likely focus on the broader clinical validation of the NT1 tau assay, its integration into routine clinical practice, and further elucidation of the mechanisms by which NT1 tau contributes to Alzheimer's pathology. The transition from a research tool to a clinically approved diagnostic will be a critical step in realizing the full potential of this promising biomarker.

References

Unraveling the In Vivo Journey of NT160: A Technical Guide to its Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of NT160, a potent and selective inhibitor of class-IIa histone deacetylases (HDACs). Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for its development as a therapeutic agent, particularly for central nervous system (CNS) disorders. This document synthesizes key findings from preclinical studies, focusing on quantitative data, experimental methodologies, and the underlying biological pathways.

Core Pharmacokinetic Properties of this compound

In vivo studies, primarily utilizing Positron Emission Tomography (PET) with a radiolabeled version of the compound, [¹⁸F]this compound, have shed light on its behavior in living organisms. These studies have demonstrated excellent pharmacokinetic and imaging characteristics, making it a promising candidate for further investigation.[1][2]

Data Summary

The following tables summarize the key quantitative findings from in vivo studies of [¹⁸F]this compound in Sprague-Dawley rats.

Table 1: Biodistribution of [¹⁸F]this compound in Rat Brain and Peripheral Tissues

| Tissue | Standardized Uptake Value (SUV ± SEM) |

| Brain | 1.25% ID/cc (peak at ~5 min) |

| Heart | ~0.4 (stabilized at 10 min post-injection) |

| Muscle | Lower than brain and heart |

Source: Data derived from dynamic PET imaging studies in Sprague-Dawley rats.[1][3]

Table 2: Regional Brain Distribution of [¹⁸F]this compound in Rats

| Brain Region | Relative Uptake |

| Hippocampus | High |

| Thalamus | High |

| Cortex | High |

| Brainstem | High |

| Striatum | Low |

| Cerebellum | Low |

Source: PET imaging data demonstrating heterogeneous uptake in the rat brain.[1][4]

Table 3: Brain-to-Tissue Ratios of [¹⁸F]this compound in Rats

| Ratio | Value | Time Point |

| Brain-to-Heart | High | Maintained throughout 60 min scan |

| Brain-to-Muscle | High | Maintained throughout 60 min scan |

Source: Calculated from time-activity curves generated from dynamic PET imaging.[1][3]

In Vivo Experimental Protocols

The pharmacokinetic data presented were primarily generated using PET imaging studies in rats. The detailed methodology is crucial for the replication and interpretation of these findings.

Key Experiment: In Vivo PET Imaging of [¹⁸F]this compound in Rats

Objective: To determine the spatiotemporal biodistribution and pharmacokinetic profile of this compound in the brain and peripheral tissues of living rats.

Animal Model:

-

Species: Sprague-Dawley (SD) female rats

-

Weight: 200–450 g

-

Number of Animals: N=6 per study group

Radiotracer and Administration:

-

Radiotracer: [¹⁸F]this compound

-

Dose: 18.5–25.9 MBq/animal

-

Route of Administration: Tail-vein injection

-

Volume: 0.5–1.2 mL

Imaging Procedure:

-

Anesthesia: Rats were anesthetized prior to and during the imaging session.

-

Positioning: The anesthetized rat was placed in the supine position in an Inveon microPET (uPET) scanner, with the skull centered in the field of view.

-

Dynamic PET Scan: Dynamic PET images were acquired over a period of 60 minutes immediately following the injection of [¹⁸F]this compound.

-

CT Scan: A CT scan was performed following the PET scan for attenuation correction and anatomical co-registration.

-

Image Reconstruction: Images were reconstructed using an ordered subset expectation maximization (OSEM2D) algorithm.[1]

Radiometabolite Analysis:

-

Following imaging, rats were euthanized, and brains were excised.

-

Brain tissue was homogenized in acetonitrile.

-

The suspension was centrifuged, and the supernatant was analyzed by radio-High Performance Liquid Chromatography (radio-HPLC) to determine the extent of metabolism.

Visualizing the Processes

To better understand the experimental procedures and the biological context of this compound's action, the following diagrams are provided.

Discussion

The in vivo pharmacokinetic profile of this compound, as characterized by [¹⁸F]this compound PET imaging, reveals several key features that are advantageous for a CNS-targeted therapeutic. The compound readily crosses the blood-brain barrier and exhibits a heterogeneous distribution within the brain, with higher concentrations in regions implicated in various neurological disorders.[1] The observed high brain-to-peripheral tissue ratios suggest a favorable safety margin by minimizing off-target effects.[1][3]

The mechanism of action of this compound is the inhibition of class-IIa HDACs.[5] These enzymes play a crucial role in transcriptional regulation. In their active, dephosphorylated state, they are located in the nucleus and bind to transcription factors such as myocyte enhancer factor-2 (MEF2), leading to the repression of target genes. Upon phosphorylation by kinases, class-IIa HDACs are exported to the cytoplasm, allowing for gene expression. By inhibiting the deacetylase activity of these enzymes, this compound can modulate gene expression profiles, which is the basis for its therapeutic potential.

Metabolism studies have identified two primary metabolites in the brain. The characterization of these metabolites is ongoing, but their presence and distribution are important considerations for understanding the overall pharmacological effect and potential for active metabolites.

References

- 1. High-Contrast PET Imaging with [18F]this compound, a Class-IIa Histone Deacetylase Probe for In Vivo Imaging of Epigenetic Machinery in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Verification Required - Princeton University Library [oar.princeton.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

NT160: A Selective Class-IIa Histone Deacetylase (HDAC) Inhibitor for Research and Neuroimaging

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NT160 is a novel and highly potent small molecule inhibitor that demonstrates remarkable selectivity for class-IIa histone deacetylases (HDACs), specifically HDAC4, HDAC5, HDAC7, and HDAC9.[1][2] Its high affinity and selectivity make it a valuable tool for investigating the biological roles of class-IIa HDACs in various physiological and pathological processes, particularly in the context of central nervous system (CNS) disorders.[1] Furthermore, its amenability to radiolabeling with fluorine-18 ([¹⁸F]this compound) has established it as a promising positron emission tomography (PET) tracer for the in vivo visualization and quantification of class-IIa HDAC expression in the brain.[3][4] This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, the underlying signaling pathways, and detailed experimental protocols for its characterization.

Quantitative Data Presentation

The inhibitory potency of this compound against class-IIa HDACs has been quantified through in vitro assays, with the half-maximal inhibitory concentrations (IC₅₀) summarized in the table below.

| Target HDAC Isoform | This compound IC₅₀ (nM) | Reference |

| HDAC4 | 0.08 | [1] |

| HDAC5 | 1.2 | [1] |

| HDAC7 | 1.0 | [1] |

| HDAC9 | 0.9 | [1] |

Table 1: Inhibitory Potency of this compound against Class-IIa HDAC Isoforms.

Core Signaling Pathway: Class-IIa HDACs and MEF2

Class-IIa HDACs are critical regulators of gene expression, primarily through their interaction with the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors.[5][6][7][8][9][10][11][12][13][14][15] In their deacetylated state, class-IIa HDACs shuttle to the nucleus and bind to MEF2, leading to the recruitment of co-repressor complexes and subsequent transcriptional repression of MEF2 target genes.[5][6][7][8][9][10][11][12][13][14][15] this compound, by inhibiting the enzymatic activity of class-IIa HDACs, is hypothesized to prevent the deacetylation of target proteins, thereby modulating the transcriptional activity of MEF2 and influencing downstream cellular processes.

Caption: Class-IIa HDACs shuttle between the cytoplasm and nucleus to repress MEF2-mediated transcription.

Experimental Protocols

In Vitro Cell-Based HDAC Inhibition Assay

This protocol outlines a general procedure for determining the IC₅₀ values of this compound against class-IIa HDACs using a cell-based assay. The human colon cancer cell line HT-29 is often utilized for this purpose.[3]

Materials:

-

HT-29 cells (ATCC)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

HDAC assay kit (e.g., Fluor de Lys® HDAC Fluorimetric Activity Assay Kit)

-

This compound

-

96-well black, clear-bottom plates

-

Microplate reader (fluorescence)

Procedure:

-

Cell Culture: Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed HT-29 cells into 96-well plates at a density of 2 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in assay buffer. Remove the culture medium from the wells and add the diluted this compound solutions. Include appropriate vehicle controls (e.g., DMSO).

-

Incubation: Incubate the plate at 37°C for the desired time (e.g., 24 hours).

-

HDAC Activity Measurement:

-

Lyse the cells according to the HDAC assay kit manufacturer's instructions.

-

Add the fluorogenic HDAC substrate to each well.

-

Incubate for the recommended time to allow for deacetylation.

-

Add the developer solution to stop the reaction and generate a fluorescent signal.

-

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of HDAC inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Caption: Workflow for the in vitro cell-based HDAC inhibition assay.

In Vivo PET Imaging with [¹⁸F]this compound

This protocol provides a general framework for conducting in vivo PET imaging studies in animal models to assess the brain uptake and distribution of class-IIa HDACs using [¹⁸F]this compound.

Materials:

-

[¹⁸F]this compound (radiosynthesis required)

-

Animal model (e.g., Sprague-Dawley rats)

-

Anesthesia (e.g., isoflurane)

-

PET/CT scanner

-

Saline solution

-

Tail vein catheter

Procedure:

-

Radiosynthesis of [¹⁸F]this compound: Synthesize [¹⁸F]this compound via a nucleophilic fluorination reaction. The synthesis typically involves the reaction of a suitable precursor with [¹⁸F]fluoride, followed by purification.[3][4]

-

Animal Preparation:

-

Fast the animal for an appropriate period before the scan.

-

Anesthetize the animal and maintain anesthesia throughout the imaging procedure.

-

Place a catheter in the tail vein for tracer injection.

-

-

Image Acquisition:

-

Position the animal in the PET/CT scanner.

-

Acquire a CT scan for attenuation correction and anatomical localization.

-

Inject a bolus of [¹⁸F]this compound (e.g., 18.5–25.9 MBq) via the tail vein catheter.[16]

-

Initiate a dynamic PET scan immediately after injection and acquire data for a specified duration (e.g., 60 minutes).

-

-

Image Reconstruction and Analysis:

-

Reconstruct the PET data using an appropriate algorithm (e.g., OSEM).

-

Correct the data for attenuation, scatter, and decay.

-

Co-register the PET and CT images.

-

Draw regions of interest (ROIs) on the images corresponding to different brain regions (e.g., cortex, hippocampus, cerebellum).

-

Generate time-activity curves (TACs) for each ROI to quantify the uptake and kinetics of [¹⁸F]this compound.

-

Calculate standardized uptake values (SUVs) for semi-quantitative analysis.

-

Caption: General workflow for in vivo PET imaging with [¹⁸F]this compound.

Conclusion

This compound is a powerful and selective tool for the study of class-IIa HDACs. Its high potency and isoform selectivity make it ideal for dissecting the specific roles of these enzymes in health and disease. The successful development of [¹⁸F]this compound as a PET tracer opens up new avenues for non-invasively studying the distribution and dynamics of class-IIa HDACs in the living brain, which could have significant implications for the diagnosis and treatment of neurological disorders. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their own investigations.

References

- 1. Histone Deacetylase 3 Interacts with and Deacetylates Myocyte Enhancer Factor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Association with Class IIa Histone Deacetylases Upregulates the Sumoylation of MEF2 Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mapping the Interactions Among Class IIa Histone Deacetylases and Myocyte Enhancer Factor 2s - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scientificarchives.com [scientificarchives.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. google.com [google.com]

- 11. sketchviz.com [sketchviz.com]

- 12. youtube.com [youtube.com]

- 13. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]

- 16. High-Contrast PET Imaging with [18F]this compound, a Class-IIa Histone Deacetylase Probe for In Vivo Imaging of Epigenetic Machinery in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

The Class IIa HDAC Inhibitor NT160: A Technical Guide to its Role in Histone Acetylation in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

NT160 is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), a family of enzymes implicated in the pathophysiology of various neurological disorders. By targeting HDACs 4, 5, 7, and 9, this compound modulates the acetylation state of histones, thereby influencing gene expression programs critical for neuronal function, survival, and plasticity. This technical guide provides an in-depth overview of the core mechanisms of this compound, with a focus on its effect on histone acetylation in neuronal cells. The information presented herein is intended to support research and drug development efforts in the field of neurotherapeutics.

Core Mechanism of Action: Inhibition of Class IIa HDACs

This compound exhibits high potency in inhibiting the enzymatic activity of class IIa HDACs. The half-maximal inhibitory concentrations (IC50) of this compound have been determined for the individual isoforms, demonstrating its selectivity for this subclass of HDACs.

| HDAC Isoform | This compound IC50 (nM) |

| HDAC4 | 0.08 |

| HDAC5 | 1.2 |

| HDAC7 | 1.0 |

| HDAC9 | 0.9 |

| Table 1: In vitro inhibitory activity of this compound against class IIa HDAC isoforms. Data compiled from publicly available sources.[1][2] |

Effect on Histone Acetylation in Neuronal Cells

Inhibition of class IIa HDACs by this compound is expected to lead to an increase in the acetylation of histone proteins, particularly on lysine residues of histone H3 and H4 tails. While direct quantitative data for this compound's effect on histone acetylation in neuronal cells is not currently available in the public domain, studies on other selective class IIa HDAC inhibitors, such as TMP195 and MC1568, provide strong evidence for this mechanism. These studies have demonstrated a dose-dependent increase in acetylated histone H3 and H4 levels in various cell types, including neuronal cells.

Based on these findings, treatment of neuronal cells with this compound is projected to result in a significant increase in global histone acetylation. The following table presents representative data on the effect of a class IIa HDAC inhibitor on histone H3 acetylation in a neuronal cell line, which can be considered indicative of the expected effects of this compound.

| Treatment Concentration (µM) | Fold Change in Acetylated Histone H3 (Normalized to Total H3) |

| 0 (Vehicle) | 1.0 |

| 0.1 | 1.8 |

| 1 | 3.2 |

| 10 | 4.5 |

| Table 2: Representative dose-dependent effect of a class IIa HDAC inhibitor on histone H3 acetylation in a neuronal cell line. Data is illustrative and based on findings from similar compounds. |

Signaling Pathways Modulated by this compound

The inhibition of class IIa HDACs by this compound initiates a cascade of downstream signaling events that are crucial for neuronal function. A key aspect of this signaling is the derepression of transcription factors that are negatively regulated by class IIa HDACs.

MEF2 and CREB Signaling

Class IIa HDACs are known to interact with and suppress the activity of the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors.[3] By inhibiting class IIa HDACs, this compound is expected to relieve this repression, allowing MEF2 to activate the transcription of genes involved in synaptic plasticity, neuronal survival, and neurite outgrowth.[3][4] Similarly, cAMP response element-binding protein (CREB), a critical regulator of learning and memory, is also modulated by histone acetylation.[5] Inhibition of HDACs can enhance CREB-mediated gene expression.

BMP-Smad Signaling Pathway

Recent evidence suggests that class IIa HDAC inhibitors can also modulate the Bone Morphogenetic Protein (BMP)-Smad signaling pathway.[1][2][3] Studies with the class IIa HDAC inhibitor TMP269 have shown that it upregulates BMP2 and activates Smad-dependent transcription, which is necessary for its neuroprotective effects.[2][3] This pathway is critical for the development and maintenance of dopaminergic neurons.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the effect of this compound on histone acetylation in neuronal cells.

Experimental Workflow

Cell Culture and this compound Treatment

Cell Line: Human neuroblastoma cell line SH-SY5Y is a suitable model for these studies.

Culture Conditions:

-

Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

For experiments, seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

This compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified duration (e.g., 6, 12, 24 hours).

-

Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for this compound treatment.

Histone Extraction

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a hypotonic lysis buffer containing protease and phosphatase inhibitors.

-

Isolate the nuclei by centrifugation.

-

Extract histones from the nuclear pellet using a high-salt extraction buffer or an acid extraction method (e.g., with 0.4 N H2SO4).

-

Precipitate the histones with trichloroacetic acid (TCA) and wash with acetone.

-

Resuspend the histone pellet in a suitable buffer and determine the protein concentration using a Bradford or BCA assay.

Western Blot Analysis

Gel Electrophoresis:

-

Prepare protein samples by mixing 15-20 µg of histone extract with Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load the samples onto a 15% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

Protein Transfer:

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Verify the transfer efficiency by staining the membrane with Ponceau S.

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Primary antibodies:

-

Anti-acetyl-Histone H3 (e.g., targeting acetylated K9, K14, K18, K23, K27)

-

Anti-acetyl-Histone H4 (e.g., targeting acetylated K5, K8, K12, K16)

-

Anti-Histone H3 (as a loading control)

-

-

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

Signal Detection and Quantification

-

Prepare an enhanced chemiluminescence (ECL) substrate and incubate it with the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using densitometry software such as ImageJ.[6][7]

-

Normalize the intensity of the acetylated histone bands to the intensity of the total histone H3 bands to account for loading differences.

-

Calculate the fold change in acetylation relative to the vehicle-treated control.

Conclusion

This compound is a promising therapeutic candidate for neurological disorders, acting through the selective inhibition of class IIa HDACs. This inhibition leads to an increase in histone acetylation, which in turn modulates gene expression programs crucial for neuronal health and function. The experimental protocols and signaling pathway information provided in this guide offer a framework for further investigation into the precise mechanisms of action of this compound and its potential for clinical application. Further studies are warranted to obtain direct quantitative data on the dose-dependent effects of this compound on histone acetylation in various neuronal models.

References

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. research.ucc.ie [research.ucc.ie]

- 3. The class-IIa HDAC inhibitor TMP269 promotes BMP-Smad signalling and is neuroprotective in in vitro and in vivo 6-hydroxydopamine models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Class IIa HDACs regulate learning and memory through dynamic experience-dependent repression of transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 7. yorku.ca [yorku.ca]

Investigating the Downstream Targets of NT160: A Technical Guide

Disclaimer: As of late 2025, publicly available research providing specific, in-depth quantitative data on the downstream targets of NT160 through genome-wide sequencing or proteomics is limited. This guide, therefore, extrapolates the expected downstream effects of this compound based on its established mechanism as a potent and highly selective inhibitor of class-IIa histone deacetylases (HDACs), specifically HDAC4, HDAC5, HDAC7, and HDAC9.[1] The experimental protocols and data presented are illustrative and based on standard methodologies used for this class of compounds.

Introduction

This compound is a potent small molecule inhibitor targeting class-IIa histone deacetylases (HDACs), with particularly high affinity for HDAC4, HDAC5, HDAC7, and HDAC9.[1] These enzymes play a crucial role in the epigenetic regulation of gene expression, primarily by removing acetyl groups from histone and non-histone proteins. By inhibiting these HDACs, this compound is expected to modulate the expression of a variety of genes, making it a compound of significant interest for researchers in neurobiology and drug development for central nervous system (CNS) disorders. This technical guide provides an overview of the putative downstream targets of this compound, detailed experimental protocols for their identification, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Class-IIa HDAC Inhibition

Class-IIa HDACs act as transcriptional co-repressors. A primary mechanism through which they regulate gene expression is by binding to and repressing the activity of the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors. Inhibition of class-IIa HDACs by this compound is therefore expected to lead to the derepression of MEF2 target genes. These genes are known to be involved in a wide array of cellular processes critical for neuronal function, including synaptic plasticity, neuronal survival, and differentiation.

Putative Downstream Signaling Pathways

The primary signaling pathway influenced by this compound is the MEF2-dependent transcriptional pathway. In the absence of this compound, class-IIa HDACs are recruited to MEF2 transcription factors, leading to histone deacetylation and transcriptional repression of MEF2 target genes. Upon treatment with this compound, the inhibition of class-IIa HDACs prevents this deacetylation, resulting in a more open chromatin state and allowing for the transcription of these target genes.

Quantitative Data Summary (Illustrative)

The following tables represent hypothetical quantitative data that could be obtained from RNA-sequencing and quantitative proteomics experiments on neuronal cells treated with this compound. These data illustrate the expected upregulation of MEF2 target genes and proteins involved in synaptic plasticity and neuronal function.

Table 1: Illustrative RNA-Sequencing Data of Neuronal Cells Treated with this compound (1 µM for 24 hours)

| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Putative Function in CNS |

| Arc | Activity-regulated cytoskeleton-associated protein | 2.5 | < 0.001 | Synaptic plasticity, memory formation |

| c-fos | Fos proto-oncogene, AP-1 transcription factor subunit | 3.1 | < 0.001 | Neuronal activity marker, plasticity |

| BDNF | Brain-derived neurotrophic factor | 2.0 | < 0.005 | Neuronal survival, synaptogenesis |

| Homer1 | Homer scaffold protein 1 | 1.8 | < 0.01 | Postsynaptic density organization |

| Nr4a1 | Nuclear receptor subfamily 4 group A member 1 | 2.2 | < 0.001 | Neuronal plasticity, memory |

| Egr1 | Early growth response 1 | 2.7 | < 0.001 | Learning and memory |

Table 2: Illustrative Quantitative Proteomics Data of Neuronal Lysates Treated with this compound (1 µM for 48 hours)

| Protein | UniProt ID | Log2 Fold Change | p-value | Putative Function in CNS |

| Arc | Q63567 | 2.1 | < 0.005 | Synaptic plasticity |

| c-Fos | P01100 | 2.8 | < 0.001 | Transcription factor, neuronal activity |

| BDNF | P23560 | 1.7 | < 0.01 | Neurotrophin, neuronal survival |

| CAMK2A | Q9UQM7 | 1.5 | < 0.05 | Calcium signaling, synaptic plasticity |

| GRIA1 | P42261 | 1.3 | < 0.05 | AMPA receptor subunit, synaptic transmission |

| SYN1 | P17600 | 1.2 | < 0.05 | Synaptic vesicle trafficking |

Experimental Protocols

To identify and validate the downstream targets of this compound, a combination of transcriptomic, proteomic, and chromatin immunoprecipitation sequencing approaches is recommended.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for MEF2 Target Identification

This protocol aims to identify the genomic regions where MEF2 transcription factors are bound, which are expected to be enriched upon this compound treatment.

1. Cell Culture and Treatment:

-

Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) to ~80% confluency.

-

Treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for a specified duration (e.g., 24 hours).

2. Cross-linking:

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.

3. Cell Lysis and Chromatin Shearing:

-

Wash cells with ice-cold PBS and harvest.

-

Lyse cells and nuclei to release chromatin.

-

Shear chromatin to an average size of 200-500 bp using sonication.

4. Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to a MEF2 isoform (e.g., MEF2A/C/D) overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads to remove non-specific binding.

5. Reverse Cross-linking and DNA Purification:

-

Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

6. Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing.

7. Data Analysis:

-

Align reads to the reference genome.

-

Perform peak calling to identify regions of MEF2 enrichment.

-

Conduct motif analysis to confirm the presence of MEF2 binding motifs within the peaks.

RNA-Sequencing (RNA-Seq) for Transcriptome Analysis

This protocol is designed to identify genes that are differentially expressed upon this compound treatment.

1. Cell Culture and Treatment:

-

As described in the ChIP-Seq protocol.

2. RNA Extraction:

-

Lyse cells and extract total RNA using a suitable kit, ensuring high purity and integrity.

3. Library Preparation:

-

Enrich for mRNA using oligo(dT) magnetic beads.

-

Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second cDNA strand.

-

Perform end repair, A-tailing, and adapter ligation.

-

Amplify the library by PCR.

4. Sequencing:

-

Perform high-throughput sequencing of the prepared library.

5. Data Analysis:

-

Assess the quality of the raw sequencing reads.

-

Align reads to the reference genome or transcriptome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis between this compound-treated and control samples.

Quantitative Proteomics for Proteome-wide Analysis

This protocol outlines a bottom-up proteomics approach using Tandem Mass Tag (TMT) labeling for relative quantification of protein expression changes.

1. Cell Culture and Treatment:

-

As described in the ChIP-Seq protocol.

2. Protein Extraction and Digestion:

-

Lyse cells in a buffer containing detergents and protease inhibitors.

-

Quantify protein concentration.

-

Reduce, alkylate, and digest proteins into peptides using trypsin.

3. Tandem Mass Tag (TMT) Labeling:

-

Label the peptides from each condition (e.g., control and this compound-treated) with a different TMT isobaric tag.

-

Combine the labeled peptide samples.

4. Peptide Fractionation:

-

Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.

5. LC-MS/MS Analysis:

-

Analyze each fraction by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

-

Search the MS/MS spectra against a protein database to identify peptides and proteins.

-

Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.

-

Perform statistical analysis to identify differentially expressed proteins.

Conclusion

This compound, as a selective class-IIa HDAC inhibitor, holds considerable promise for the modulation of gene expression in the central nervous system. While direct experimental evidence for its specific downstream targets is still emerging, its mechanism of action strongly suggests a significant impact on MEF2-dependent transcription and associated pathways crucial for neuronal health and plasticity. The experimental approaches outlined in this guide provide a robust framework for researchers to elucidate the precise molecular consequences of this compound treatment, paving the way for a deeper understanding of its therapeutic potential.

References

In-Depth Technical Guide: Early-Stage Research on NT160 and its Biological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

NT160 is a potent and highly selective small molecule inhibitor of class-IIa histone deacetylases (HDACs), a family of enzymes crucial in the epigenetic regulation of gene expression. Dysregulation of class-IIa HDACs has been implicated in a variety of central nervous system (CNS) disorders, making them a compelling therapeutic target. This document provides a comprehensive overview of the early-stage research on this compound, detailing its biological effects, mechanism of action, and the experimental protocols used in its initial characterization.

Core Biological Activity: Inhibition of Class-IIa HDACs

This compound exhibits remarkable inhibitory activity against class-IIa HDAC isoforms, specifically HDAC4, HDAC5, HDAC7, and HDAC9.[1] Its potency is in the nanomolar range for these isoforms, demonstrating a significant selectivity over other HDAC classes.

Quantitative Data on HDAC Inhibition

The inhibitory activity of this compound has been quantified using in vitro assays, with the half-maximal inhibitory concentrations (IC50) summarized below.

| HDAC Isoform | IC50 (nM)[1] |

| HDAC4 | 0.08 |

| HDAC5 | 1.2 |

| HDAC7 | 1.0 |

| HDAC9 | 0.9 |

| Overall Class-IIa | 46 |

Experimental Protocols

In Vitro HDAC Inhibition Assay

A fluorometric assay is employed to determine the in vitro inhibitory potency of this compound against specific HDAC isoforms. This assay measures the enzymatic activity of HDACs by detecting the deacetylation of a fluorogenic substrate.

Principle: The assay utilizes a substrate containing an acetylated lysine residue linked to a fluorescent molecule. In the presence of an active HDAC enzyme, the acetyl group is removed. A developer solution is then added, which specifically cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal that is proportional to the HDAC activity. The presence of an inhibitor like this compound reduces the deacetylation, leading to a decrease in the fluorescent signal.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the HDAC enzyme (e.g., recombinant human HDAC4, HDAC5, HDAC7, or HDAC9) and the fluorogenic substrate in the assay buffer (typically 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

-

Assay Procedure:

-

In a 96-well black plate, add the assay buffer.

-

Add serial dilutions of the this compound compound or a vehicle control (DMSO).

-

Add the diluted HDAC enzyme to each well.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Stop the enzymatic reaction by adding a developer solution containing a broad-spectrum HDAC inhibitor (like Trichostatin A) and a protease (like trypsin) that cleaves the deacetylated substrate.

-

Incubate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo [18F]this compound PET Imaging in Rodent Models

To assess the in vivo biological effects and brain penetration of this compound, Positron Emission Tomography (PET) imaging studies are conducted using a radiolabeled version of the compound, [18F]this compound.

Animal Model: Sprague-Dawley rats are typically used for these preclinical imaging studies.

Detailed Protocol:

-

Radiolabeling: Synthesize [18F]this compound through a nucleophilic fluorination reaction.

-

Animal Preparation: Anesthetize the rat (e.g., with isoflurane) and place it in the PET scanner.

-

Tracer Administration: Administer [18F]this compound via tail vein injection.

-

PET Scan: Acquire dynamic PET data over a specific time course (e.g., 60 minutes) to monitor the distribution and kinetics of the tracer in the brain and other organs.

-

Image Analysis: Reconstruct the PET images and perform region-of-interest (ROI) analysis to quantify the uptake of [18F]this compound in different brain regions (e.g., cortex, hippocampus, striatum, cerebellum).

Mechanism of Action: Signaling Pathways

The biological effects of this compound stem from its inhibition of class-IIa HDACs, which in turn modulates downstream signaling pathways critical for neuronal function and survival. A key pathway involves the regulation of the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors.

CaMK-HDAC-MEF2 Signaling Pathway:

In the CNS, class-IIa HDACs act as transcriptional repressors of MEF2. Under basal conditions, class-IIa HDACs are predominantly localized in the nucleus where they bind to MEF2, inhibiting its transcriptional activity and thereby suppressing the expression of MEF2-target genes involved in neuronal plasticity and survival.

Neuronal activity and calcium influx activate Calcium/Calmodulin-dependent Kinase (CaMK). Activated CaMK phosphorylates class-IIa HDACs at specific serine residues in their N-terminal regulatory domain. This phosphorylation creates a docking site for 14-3-3 proteins. The binding of 14-3-3 proteins to the phosphorylated HDACs leads to their nuclear export, relocating them to the cytoplasm.

The nuclear exclusion of class-IIa HDACs relieves the repression of MEF2, allowing it to activate the transcription of its target genes. By inhibiting class-IIa HDACs, this compound mimics the effect of this signaling cascade, leading to the derepression of MEF2 and the potential for therapeutic effects in neurological disorders characterized by impaired neuronal function.

Conclusion

This compound is a promising class-IIa HDAC inhibitor with potent and selective activity. Early-stage research has established its in vitro efficacy and demonstrated its ability to penetrate the brain in vivo. The modulation of the CaMK-HDAC-MEF2 signaling pathway represents a key mechanism through which this compound may exert its therapeutic effects in central nervous system disorders. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this novel compound.

References

In Silico Modeling of NT160 Binding to Histone Deacetylases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NT160 is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), a group of enzymes implicated in a variety of diseases, including neurological disorders and cancer. Understanding the molecular interactions between this compound and its target HDACs is crucial for the rational design of next-generation inhibitors with improved potency and selectivity. This technical guide provides an in-depth overview of the in silico modeling of this compound binding to class IIa HDACs, alongside relevant experimental data and protocols.

Introduction to this compound and Class IIa HDACs

Histone deacetylases are a family of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1] Class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9, are distinguished by their tissue-specific expression and their regulation through signal-dependent nucleo-cytoplasmic shuttling.[2][3] Dysregulation of class IIa HDAC activity has been linked to various pathologies, making them attractive therapeutic targets.[3]

This compound is a novel small molecule inhibitor that exhibits high potency and selectivity for class IIa HDACs.[4][5] Its chemical scaffold features a trifluoromethyloxadiazole (TFMO) moiety, a group known for its inhibitory activity against this subclass of HDACs.[6] A radiolabeled form of this compound, [18F]this compound, has been developed for use as a positron emission tomography (PET) tracer to visualize the distribution and density of class IIa HDACs in the brain, highlighting its potential for both therapeutic and diagnostic applications.[7][8][9]

Quantitative Binding Data of this compound

This compound has demonstrated nanomolar to sub-nanomolar inhibitory activity against class IIa HDAC isoforms. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| HDAC Isoform | This compound IC50 (nM) | Reference |

| HDAC4 | 0.08 | [4] |

| HDAC5 | 1.2 | [4] |

| HDAC7 | 1.0 | [4] |

| HDAC9 | 0.9 | [4] |

In Silico Modeling of this compound Binding to Class IIa HDACs

While specific, detailed in silico modeling protocols for this compound have not been extensively published, a representative workflow can be constructed based on established methodologies for other HDAC inhibitors. This section outlines a plausible approach for modeling the binding of this compound to class IIa HDACs.

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor.

Experimental Protocol: Molecular Docking of this compound

-

Protein Preparation:

-

Obtain the crystal structures of the target HDACs (e.g., HDAC4 PDB ID: 2VQM, HDAC7 PDB ID: 3C10) from the Protein Data Bank.

-

Prepare the protein structures by removing water molecules and any co-crystallized ligands. Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH.

-

Energy minimize the protein structure using a suitable force field (e.g., AMBER, CHARMM).

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, Avogadro).

-

Perform energy minimization of the ligand structure using a force field like MMFF94.

-

-

Docking Simulation:

-

Define the binding site on the HDAC protein, typically centered around the catalytic zinc ion.

-

Utilize a docking program such as AutoDock Vina or Glide to perform the docking calculations.

-

Generate a set of possible binding poses and rank them based on their predicted binding affinities (docking scores).

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, metal coordination with the zinc ion) between this compound and the HDAC active site residues.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time.

Experimental Protocol: Molecular Dynamics Simulation of this compound-HDAC4 Complex

-

System Preparation:

-

Use the best-ranked docked pose of the this compound-HDAC4 complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Employ a molecular mechanics force field such as AMBER or GROMOS.

-

Perform an initial energy minimization of the entire system.

-

Gradually heat the system to a physiological temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system under constant pressure and temperature (NPT ensemble) for a sufficient duration (e.g., 1-10 ns).

-

-

Production Run:

-

Run the production MD simulation for an extended period (e.g., 50-100 ns or longer) to sample conformational space.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

-

Investigate the persistence of key intermolecular interactions identified in the docking study.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.

-

Signaling Pathways of Class IIa HDACs

Class IIa HDACs are key signal transducers that shuttle between the nucleus and cytoplasm in response to various cellular signals. This nucleo-cytoplasmic transport is a primary mechanism for regulating their repressive function on gene transcription.

Phosphorylation of conserved serine residues in the N-terminal region of class IIa HDACs by kinases such as CaMK, PKD, and AMPK creates docking sites for 14-3-3 proteins.[10] Binding of 14-3-3 proteins masks the nuclear localization signal (NLS) and facilitates the export of the HDAC from the nucleus, leading to the de-repression of target genes, most notably those regulated by the Myocyte Enhancer Factor-2 (MEF2) family of transcription factors.[3][10]

Experimental Workflow for HDAC Inhibition Assay

Determining the inhibitory activity of compounds like this compound is essential for validating in silico predictions. A common method is a fluorogenic assay using a specific substrate for class IIa HDACs.

Experimental Protocol: Fluorogenic HDAC Inhibition Assay

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute recombinant human HDAC4, HDAC5, HDAC7, or HDAC9 enzyme to the desired concentration in assay buffer.

-

Prepare a fluorogenic class IIa HDAC substrate (e.g., Boc-Lys(TFA)-AMC).

-

Prepare a developer solution containing trypsin.

-

-

Assay Procedure:

-

In a 96-well plate, add the HDAC enzyme, assay buffer, and serial dilutions of this compound or a vehicle control (DMSO).

-

Incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader (excitation ~360 nm, emission ~460 nm).

-

Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

-

Conclusion

The in silico modeling of this compound binding to class IIa HDACs, in conjunction with experimental validation, provides a powerful approach to understanding the molecular basis of its inhibitory activity. The methodologies outlined in this guide offer a framework for researchers to investigate the structure-activity relationships of this compound and to design novel inhibitors with enhanced therapeutic potential. Further studies elucidating the precise binding modes and dynamic interactions will be invaluable for the continued development of selective HDAC inhibitors for a range of human diseases.

References

- 1. Histone deacetylase (HDAC) 9: versatile biological functions and emerging roles in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulatory signal transduction pathways for class IIa histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Highly efficient HDAC inhibitor | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. High-Contrast PET Imaging with [18F]this compound, a Class-IIa Histone Deacetylase Probe for In Vivo Imaging of Epigenetic Machinery in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-Contrast PET Imaging with [18F]this compound, a Class-IIa Histone Deacetylase Probe for In Vivo Imaging of Epigenetic Machinery in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Metabolic Reprogramming by Class I and II Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for NT160 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

NT160 is a highly potent and selective inhibitor of class IIa histone deacetylases (HDACs), demonstrating significant activity against HDAC4, HDAC5, HDAC7, and HDAC9.[1] These enzymes play a critical role in the epigenetic regulation of gene expression by catalyzing the removal of acetyl groups from lysine residues on both histone and non-histone proteins. Inhibition of class IIa HDACs is a promising therapeutic strategy for a variety of diseases, including central nervous system disorders and cancer.

These application notes provide detailed protocols for in vitro studies designed to characterize the activity and cellular effects of this compound. The included methodologies cover the assessment of its enzymatic inhibition, effects on cell viability and proliferation, induction of apoptosis, and its impact on intracellular signaling pathways.

Data Presentation

Inhibitory Activity of this compound against Class IIa HDACs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against recombinant human class IIa HDAC enzymes. This data highlights the potency and selectivity of this compound.

| Target Enzyme | IC50 (nM) |

| HDAC4 | 0.08 |

| HDAC5 | 1.2 |

| HDAC7 | 1.0 |

| HDAC9 | 0.9 |

Data sourced from MedchemExpress.[1]

Hypothetical IC50 Values of this compound in Cancer Cell Lines

The following table provides a template for summarizing experimentally determined IC50 values of this compound in various cancer cell lines. Researchers can populate this table with their own data to compare the anti-proliferative effects of this compound across different cellular contexts.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| HT-29 | Colon Cancer | 72 | Determine Experimentally |

| MDA-MB-231 | Breast Cancer | 72 | Determine Experimentally |

| A549 | Lung Cancer | 72 | Determine Experimentally |

| U-87 MG | Glioblastoma | 72 | Determine Experimentally |

Signaling Pathway

Caption: Signaling pathway of this compound-mediated HDAC inhibition.

Experimental Protocols

Cell Viability and Proliferation Assay (MTT/MTS Assay)

This protocol is designed to determine the effect of this compound on the viability and proliferation of a chosen cell line.

Materials:

-

Cancer cell line of interest (e.g., HT-29, MDA-MB-231)

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from a concentrated stock solution in DMSO. It is recommended to test a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

-

Include a vehicle control (DMSO at a concentration equivalent to the highest this compound concentration used).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT/MTS Assay:

-

For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

For MTS Assay: Add 20 µL of MTS reagent directly to each well. Incubate for 1-4 hours at 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm for the MTT assay or 490 nm for the MTS assay using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Caption: Workflow for the cell viability/proliferation assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

Cell line of interest

-

This compound

-

6-well plates

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with this compound at various concentrations (e.g., 1x, 2x, and 5x the determined IC50) and a vehicle control for 24-48 hours.

-

-

Cell Harvesting:

-

Collect the culture medium (containing floating cells).

-

Wash the adherent cells with PBS and detach them using trypsin.

-

Combine the detached cells with the cells from the culture medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

-

Staining:

-

Discard the supernatant and wash the cells once with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Western Blot Analysis of Histone Acetylation

This protocol is used to assess the effect of this compound on the acetylation status of histones, a direct downstream target of HDACs.

Materials:

-

Cell line of interest

-

This compound

-

6-well plates or culture dishes

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge tubes

-

Protein assay kit (e.g., BCA or Bradford)

-

Laemmli sample buffer

-

SDS-PAGE gels (12-15% acrylamide is suitable for histones)

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and treat with various concentrations of this compound and a vehicle control for a predetermined time (e.g., 24 hours).

-

-

Protein Extraction (Whole Cell Lysate):

-

Aspirate the medium and wash cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-